3-Bromo-5-hydroxybenzoic acid

Description

The exact mass of the compound 3-Bromo-5-hydroxybenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-5-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

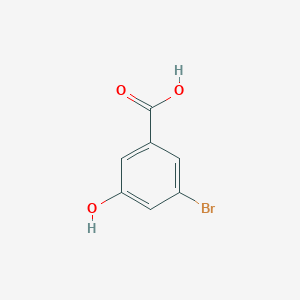

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIBEMRBLBGETQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10577677 | |

| Record name | 3-Bromo-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140472-69-1 | |

| Record name | 3-Bromo-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3-Bromo-5-hydroxybenzoic Acid (CAS No. 140472-69-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-hydroxybenzoic acid, with a CAS number of 140472-69-1, is a halogenated derivative of hydroxybenzoic acid.[1] This compound and its structural analogs are of growing interest in the fields of medicinal chemistry and drug development due to their potential biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological activities of 3-Bromo-5-hydroxybenzoic acid, with a focus on its potential therapeutic applications and associated signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Bromo-5-hydroxybenzoic acid is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 140472-69-1 | [1] |

| Molecular Formula | C₇H₅BrO₃ | [1] |

| Molecular Weight | 217.02 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 237-241 °C | |

| Boiling Point | 388.1 ± 32.0 °C (Predicted) | |

| Density | 1.861 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in methanol (B129727) | |

| pKa | 3.69 ± 0.10 (Predicted) |

Synthesis Protocol

A detailed experimental protocol for the synthesis of 3-Bromo-5-hydroxybenzoic acid is outlined below. This procedure is based on established chemical literature and provides a reliable method for laboratory-scale production.

Reaction: Bromination of 3-hydroxybenzoic acid.

Materials:

-

3-hydroxybenzoic acid

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid (concentrated)

-

Methanol

-

Water

-

Sodium thiosulfate (B1220275) solution (10%)

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve 3-hydroxybenzoic acid in methanol.

-

Cool the solution in an ice bath and slowly add concentrated sulfuric acid dropwise with constant stirring.

-

Add N-Bromosuccinimide (NBS) portion-wise to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-Bromo-5-hydroxybenzoic acid.

Biological Activities and Potential Applications

3-Bromo-5-hydroxybenzoic acid and its derivatives have demonstrated a range of biological activities, suggesting their potential as therapeutic agents.

Antibacterial Activity

While direct and detailed studies on the antibacterial mechanism of 3-Bromo-5-hydroxybenzoic acid are limited, the broader class of hydroxybenzoic acids is known for its antimicrobial properties. These compounds can disrupt bacterial cell membranes, inhibit essential enzymes, and interfere with microbial metabolism.

Role in Metabolic Disorders

Research has suggested a potential role for 3-Bromo-5-hydroxybenzoic acid in the context of metabolic disorders. This is an emerging area of investigation, and further studies are required to elucidate the specific mechanisms and therapeutic potential in conditions such as diabetes and dyslipidemia.

Anti-inflammatory Activity

Significant insights into the anti-inflammatory potential of this structural class come from studies on its derivatives. For instance, a closely related compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (LX007), has been shown to exhibit potent anti-inflammatory effects in lipopolysaccharide (LPS)-activated microglial cells.[2][3] This derivative was found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[2]

Signaling Pathway Modulation

The anti-inflammatory effects of 3-Bromo-5-hydroxybenzoic acid derivatives are mediated through the modulation of key intracellular signaling pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

Studies on the derivative LX007 have demonstrated that its anti-inflammatory action is associated with the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][3] LX007 was shown to suppress the phosphorylation of MAPKs and inhibit the nuclear translocation of the NF-κB p65 subunit in LPS-stimulated microglial cells.[2] This indicates that compounds based on the 3-Bromo-5-hydroxybenzoic acid scaffold may act as inhibitors of these critical inflammatory signaling cascades.

Below is a diagram illustrating the proposed mechanism of action based on the findings from its derivatives.

Caption: Proposed anti-inflammatory mechanism of 3-Bromo-5-hydroxybenzoic acid derivatives.

Experimental Protocols for Biological Assays

While specific protocols for 3-Bromo-5-hydroxybenzoic acid are not widely published, the following are general methodologies that can be adapted to evaluate its biological activities.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound.

Materials:

-

3-Bromo-5-hydroxybenzoic acid

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of 3-Bromo-5-hydroxybenzoic acid in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to achieve a range of test concentrations.

-

Prepare a standardized bacterial inoculum (0.5 McFarland standard).

-

Add the bacterial inoculum to each well containing the compound dilutions.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37 °C for 18-24 hours.

-

Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This assay assesses the ability of the compound to inhibit the production of pro-inflammatory mediators.

Materials:

-

3-Bromo-5-hydroxybenzoic acid

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Griess Reagent (for NO measurement)

-

ELISA kits (for cytokine measurement)

Procedure:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 3-Bromo-5-hydroxybenzoic acid for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.

-

Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.

Conclusion

3-Bromo-5-hydroxybenzoic acid is a versatile chemical entity with promising biological activities. Its potential as an antibacterial and anti-inflammatory agent, likely mediated through the inhibition of the NF-κB and MAPK signaling pathways, warrants further investigation. The experimental protocols provided in this guide offer a framework for researchers to explore the therapeutic potential of this compound and its derivatives in the context of drug discovery and development. As research in this area progresses, a more detailed understanding of its mechanism of action and its efficacy in various disease models is anticipated.

References

- 1. Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-hydroxybenzoic Acid

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromo-5-hydroxybenzoic acid, tailored for researchers, scientists, and professionals in the field of drug development. This document compiles essential data, outlines a key synthetic pathway, and presents this information in a structured and accessible format.

Core Physicochemical Data

3-Bromo-5-hydroxybenzoic acid, with the chemical formula C₇H₅BrO₃, is a substituted aromatic carboxylic acid.[1][2] Its physicochemical characteristics are fundamental to understanding its behavior in biological and chemical systems, influencing factors such as solubility, absorption, and reactivity. A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 217.02 g/mol | [1][2][3][4] |

| Melting Point | 237-241 °C | [1][2] |

| Boiling Point (Predicted) | 388.1 ± 32.0 °C | [1][2] |

| pKa (Predicted) | 3.69 ± 0.10 | [1][2] |

| Density (Predicted) | 1.861 ± 0.06 g/cm³ | [1][2] |

| Solubility | Soluble in Methanol | [1][2] |

| LogP (Predicted) | 1.9 | [3] |

| Appearance | White to light yellow to light orange powder/crystal | [2] |

Synthesis of 3-Bromo-5-hydroxybenzoic Acid

Experimental Protocol: Synthesis of 3-Bromo-5-hydroxybenzoic Acid

The synthesis outlined in the diagram above is based on a reported procedure.[1] The key steps are as follows:

-

Reaction Setup : A solution of sodium hydroxide (B78521) (NaOH) in water is prepared. To this solution, 3-bromo-5-iodo-benzoic acid and copper(I) oxide (Cu₂O) are added.

-

Heating : The reaction mixture is heated to 100°C and maintained at this temperature for 24 hours. The progress of the reaction is monitored until the starting material is fully consumed.

-

Filtration : After cooling to room temperature, the reaction mixture is filtered through celite to remove solid residues.

-

Acidification : The resulting filtrate is acidified using a 10% aqueous solution of hydrochloric acid (HCl).

-

Extraction : The acidified solution is then extracted with ethyl acetate.

-

Drying and Concentration : The organic extract is dried over anhydrous sodium sulfate (B86663) and then concentrated under reduced pressure to yield the final product, 3-Bromo-5-hydroxybenzoic acid, typically as a tan solid.[1]

Biological Context and Potential Applications

3-Bromo-5-hydroxybenzoic acid has been identified as a metabolite of 3,5-dihydroxybenzoic acid. It has shown potential as an antibacterial agent. Furthermore, derivatives of 3-hydroxybenzoic acid have been investigated for a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[5] This suggests that 3-Bromo-5-hydroxybenzoic acid could serve as a valuable scaffold or intermediate in the development of new therapeutic agents.[6] Its role in inducing apoptosis also points to potential applications in cancer research. Researchers in drug development may find this compound to be a key starting material for synthesizing novel pharmaceuticals.[6]

References

- 1. 3-BROMO-5-HYDROXYBENZOIC ACID CAS#: 140472-69-1 [chemicalbook.com]

- 2. 3-BROMO-5-HYDROXYBENZOIC ACID price,buy 3-BROMO-5-HYDROXYBENZOIC ACID - chemicalbook [chemicalbook.com]

- 3. 3-Bromo-5-hydroxybenzoic acid | C7H5BrO3 | CID 15735511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 3-Bromo-5-hydroxybenzoic Acid: Molecular Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-hydroxybenzoic acid, a molecule of growing interest in the fields of medicinal chemistry and biomedical research. This document details its molecular structure, physicochemical properties, synthesis, and known biological activities, with a focus on its potential therapeutic applications.

Molecular Structure and Identification

3-Bromo-5-hydroxybenzoic acid is a substituted aromatic carboxylic acid. The benzene (B151609) ring is functionalized with a bromine atom, a hydroxyl group, and a carboxylic acid group at positions 3, 5, and 1, respectively.

Table 1: Chemical Identifiers for 3-Bromo-5-hydroxybenzoic Acid

| Identifier | Value |

| IUPAC Name | 3-bromo-5-hydroxybenzoic acid[1] |

| Chemical Formula | C₇H₅BrO₃[2][3] |

| CAS Number | 140472-69-1[2][3] |

| Molecular Weight | 217.02 g/mol [2][3] |

| SMILES String | C1=C(C=C(C=C1O)Br)C(=O)O[1] |

| InChI Key | WGIBEMRBLBGETQ-UHFFFAOYSA-N[4] |

Physicochemical Properties

The physicochemical properties of 3-Bromo-5-hydroxybenzoic acid are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Data for 3-Bromo-5-hydroxybenzoic Acid

| Property | Value |

| Melting Point | 237-241 °C[4] |

| Boiling Point | 388.1 °C (Predicted) |

| pKa | 3.69 ± 0.10 (Predicted) |

| Solubility | Soluble in Methanol |

| Appearance | White to light yellow powder/crystal |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of 3-Bromo-5-hydroxybenzoic acid.

Table 3: Spectroscopic Data for 3-Bromo-5-hydroxybenzoic Acid

| Spectroscopy | Key Features |

| ¹H NMR | Spectra available, specific shifts depend on solvent.[5] |

| ¹³C NMR | Spectra available, specific shifts depend on solvent.[5] |

| IR Spectroscopy | Characteristic peaks for O-H, C=O (carboxylic acid), C-Br, and aromatic C-H and C=C bonds are expected.[5] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight.[5] |

Synthesis of 3-Bromo-5-hydroxybenzoic Acid

Caption: A generalized workflow for the synthesis of 3-Bromo-5-hydroxybenzoic acid.

Experimental Protocol:

A potential synthesis could involve the selective bromination of 5-hydroxybenzoic acid.

Materials:

-

5-Hydroxybenzoic acid

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (B52724) (solvent)

-

Deionized water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for acidification)

Procedure:

-

Dissolve 5-hydroxybenzoic acid in acetonitrile in a round-bottom flask.

-

Add N-Bromosuccinimide (NBS) to the solution portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with deionized water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Bromo-5-hydroxybenzoic acid.

Biological Activity and Signaling Pathways

3-Bromo-5-hydroxybenzoic acid and its derivatives have been reported to exhibit various biological activities, including antibacterial and anticancer properties. The induction of apoptosis is a key mechanism implicated in its potential anticancer effects.

Antibacterial Activity

3-Bromo-5-hydroxybenzoic acid has been identified as an antibacterial agent. While the precise mechanism is not fully elucidated in the provided information, it is suggested to be a metabolite of 3,5-dihydroxybenzoic acid in benzoic acid metabolism. The antibacterial action of phenolic acids often involves the disruption of bacterial cell membranes, inhibition of key enzymes, or interference with cellular energy production.

Apoptosis Induction in Cancer Cells

Derivatives of bromo-hydroxybenzoic acids have been shown to induce apoptosis in cancer cells. One study on a related compound, 3-m-bromoacetylamino benzoic acid ethyl ester, demonstrated the activation of the intrinsic apoptotic pathway through caspase-9[1]. This suggests a potential mechanism of action for 3-Bromo-5-hydroxybenzoic acid in cancer therapy.

Caption: Proposed intrinsic apoptosis pathway initiated by a bromo-benzoic acid derivative.

This pathway involves the induction of mitochondrial stress, leading to the activation of initiator caspase-9. Activated caspase-9 then triggers the executioner caspases-3 and -6, which cleave key cellular substrates like Poly (ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death.

Conclusion

3-Bromo-5-hydroxybenzoic acid is a versatile molecule with a well-defined structure and interesting physicochemical properties. Its potential as an antibacterial and anticancer agent, particularly through the induction of apoptosis, makes it a promising candidate for further investigation in drug discovery and development. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers interested in exploring the therapeutic potential of this and related compounds. Further studies are warranted to fully elucidate its mechanisms of action and to explore its efficacy in various disease models.

References

- 1. 3-m-bromoacetylamino benzoic acid ethyl ester: a new cancericidal agent that activates the apoptotic pathway through caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. 3-溴-5-羟基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-BROMO-5-HYDROXYBENZOIC ACID(140472-69-1) 1H NMR [m.chemicalbook.com]

Synthesis of 3-Bromo-5-hydroxybenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route to 3-Bromo-5-hydroxybenzoic acid, a valuable building block in medicinal chemistry and materials science. This document details the strategic two-step synthesis commencing from readily available 3-aminobenzoic acid. The methodology encompasses a Sandmeyer reaction for the introduction of the bromine substituent, followed by a diazotization-hydrolysis sequence to install the hydroxyl group.

Synthetic Pathway Overview

The synthesis of 3-Bromo-5-hydroxybenzoic acid is strategically designed in two key stages to ensure high regioselectivity and yield. The process begins with the conversion of 3-aminobenzoic acid to 3-amino-5-bromobenzoic acid via a Sandmeyer reaction. Subsequently, the amino group of the intermediate is transformed into a hydroxyl group through diazotization and hydrolysis, affording the final product.

Experimental Protocols

Step 1: Synthesis of 3-Amino-5-bromobenzoic Acid

This procedure outlines the Sandmeyer reaction for the bromination of 3-aminobenzoic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Aminobenzoic acid | 137.14 | 10.0 g | 0.073 mol |

| 48% Hydrobromic acid | 80.91 (HBr) | 30 mL | - |

| Sodium nitrite (B80452) | 69.00 | 5.5 g | 0.080 mol |

| Copper(I) bromide | 143.45 | 9.0 g | 0.063 mol |

| Deionized water | 18.02 | As needed | - |

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 10.0 g of 3-aminobenzoic acid in a mixture of 30 mL of 48% hydrobromic acid and 30 mL of deionized water.

-

Cool the resulting mixture to 0 °C in an ice-salt bath.

-

Slowly add a pre-cooled solution of 5.5 g of sodium nitrite in 15 mL of deionized water to the reaction mixture. Maintain the temperature below 5 °C throughout the addition with vigorous stirring.

-

After the addition is complete, continue stirring the mixture for an additional 15 minutes at 0–5 °C to ensure complete formation of the diazonium salt.

-

In a separate beaker, dissolve 9.0 g of copper(I) bromide in 20 mL of 48% hydrobromic acid and cool the solution in an ice bath.

-

Carefully and slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat it on a water bath at 50 °C for 30 minutes.

-

Cool the mixture to room temperature and collect the crude product by vacuum filtration.

-

Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol/water) to yield purified 3-amino-5-bromobenzoic acid.

Expected Yield: 60-70% Physical Properties: Off-white powder, Melting Point: 217-221 °C.[1]

Step 2: Synthesis of 3-Bromo-5-hydroxybenzoic Acid

This protocol describes the conversion of the amino group in 3-amino-5-bromobenzoic acid to a hydroxyl group.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Amino-5-bromobenzoic acid | 216.03 | 10.0 g | 0.046 mol |

| Sulfuric acid (conc.) | 98.08 | 10 mL | - |

| Sodium nitrite | 69.00 | 3.5 g | 0.051 mol |

| Deionized water | 18.02 | As needed | - |

Procedure:

-

In a beaker, prepare a solution of dilute sulfuric acid by cautiously adding 10 mL of concentrated sulfuric acid to 50 mL of deionized water, and then cool the solution to 0-5 °C in an ice bath.

-

Suspend 10.0 g of 3-amino-5-bromobenzoic acid in the cold dilute sulfuric acid.

-

Slowly add a solution of 3.5 g of sodium nitrite in 10 mL of cold deionized water to the suspension while maintaining the temperature between 0-5 °C. Stir continuously until a clear solution of the diazonium salt is formed.

-

Gently heat the diazonium salt solution in a water bath. Nitrogen gas will evolve. Continue heating until the gas evolution ceases.

-

Cool the reaction mixture in an ice bath to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash it with a small amount of cold water.

-

Purify the crude 3-Bromo-5-hydroxybenzoic acid by recrystallization from hot water or a suitable organic solvent system.

Expected Yield: 75-85% Physical Properties: Solid, Melting Point: 237-241 °C.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the experimental workflow for the synthesis of 3-Bromo-5-hydroxybenzoic acid.

Data Summary

The following table summarizes the key quantitative data for the synthesis of 3-Bromo-5-hydroxybenzoic acid.

| Parameter | Step 1: Sandmeyer Reaction | Step 2: Diazotization & Hydrolysis |

| Starting Material | 3-Aminobenzoic acid | 3-Amino-5-bromobenzoic acid |

| Key Reagents | NaNO₂, HBr, CuBr | NaNO₂, H₂SO₄ |

| Reaction Temperature | 0-5 °C, then 50 °C | 0-5 °C, then heating |

| Reaction Time | ~1-2 hours | ~1-2 hours |

| Product | 3-Amino-5-bromobenzoic acid | 3-Bromo-5-hydroxybenzoic acid |

| Typical Yield | 60-70% | 75-85% |

| Melting Point (°C) | 217-221 | 237-241 |

This in-depth technical guide provides a comprehensive and actionable protocol for the synthesis of 3-Bromo-5-hydroxybenzoic acid. The described two-step pathway offers a reliable method for obtaining this valuable compound with good yield and purity, making it suitable for various research and development applications.

References

Navigating the Solubility Landscape of 3-Bromo-5-hydroxybenzoic Acid: A Technical Guide

For Immediate Release

An In-depth Technical Guide on the Solubility of 3-Bromo-5-hydroxybenzoic Acid in Organic Solvents

This technical guide is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the solubility characteristics of 3-Bromo-5-hydroxybenzoic acid. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing detailed experimental protocols for determining solubility, alongside a qualitative discussion of expected solubility trends in various organic solvents.

Introduction to 3-Bromo-5-hydroxybenzoic Acid

3-Bromo-5-hydroxybenzoic acid is a substituted aromatic carboxylic acid with a molecular structure that imparts a unique set of physicochemical properties. The presence of a bromine atom, a hydroxyl group, and a carboxylic acid group on the benzene (B151609) ring influences its polarity, hydrogen bonding capabilities, and, consequently, its solubility in different solvent systems. Understanding its solubility is paramount for a wide range of applications, including reaction chemistry, purification, formulation development, and drug delivery.

Quantitative Solubility Data

To address this, the following sections provide detailed methodologies for researchers to determine the solubility of 3-Bromo-5-hydroxybenzoic acid in their solvents of interest.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. Below are two common and reliable methods that can be employed to quantitatively measure the solubility of 3-Bromo-5-hydroxybenzoic acid in organic solvents.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of solid 3-Bromo-5-hydroxybenzoic acid to a known volume of the desired organic solvent in a sealed, thermostatically controlled vessel (e.g., a screw-capped vial or flask).

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A mechanical shaker or a magnetic stirrer can be used for agitation. The temperature should be carefully controlled and monitored throughout the experiment.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure the separation of the saturated solution from the excess solid, the sample can be centrifuged or filtered using a syringe filter compatible with the solvent. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Quantification: Accurately withdraw a known volume or weight of the clear, saturated supernatant. The concentration of 3-Bromo-5-hydroxybenzoic acid in the sample is then determined using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve of known concentrations of 3-Bromo-5-hydroxybenzoic acid should be prepared to quantify the concentration in the saturated solution.

-

UV-Vis Spectroscopy: If 3-Bromo-5-hydroxybenzoic acid has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

-

Gravimetric Analysis: A known volume of the saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under reduced pressure or in a fume hood, and the mass of the remaining solid is determined. This method is simpler but may be less accurate for solvents with high boiling points or if the compound is not thermally stable.

-

-

Data Reporting: The solubility is typically reported in units of mass per volume (e.g., g/100 mL or mg/mL) or molarity (mol/L) at the specified temperature.

Dynamic (Polythermal) Method

The dynamic method involves measuring the temperature at which a solid of known composition completely dissolves upon heating or precipitates upon cooling.

Methodology:

-

Sample Preparation: Prepare several samples with known concentrations of 3-Bromo-5-hydroxybenzoic acid in the chosen solvent.

-

Heating and Observation: Each sample is heated slowly and at a constant rate with continuous stirring. The temperature at which the last solid particle dissolves is recorded as the dissolution temperature.

-

Cooling and Observation (Optional but Recommended): The solution is then cooled slowly, and the temperature at which the first crystal appears is recorded as the precipitation temperature. The average of the dissolution and precipitation temperatures can be taken as the equilibrium solubility temperature for that specific concentration.

-

Solubility Curve: By plotting the concentration versus the dissolution/precipitation temperature, a solubility curve can be constructed.

Qualitative Solubility Profile

Based on the principle of "like dissolves like" and the functional groups present in 3-Bromo-5-hydroxybenzoic acid, a qualitative prediction of its solubility in different classes of organic solvents can be made.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol) | High | The hydroxyl and carboxylic acid groups can form hydrogen bonds with the solvent molecules. The polarity of these solvents can also effectively solvate the polar functional groups of the molecule. |

| Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Acetone) | Moderate to High | These solvents are polar and can engage in dipole-dipole interactions. DMSO and DMF are particularly good at dissolving carboxylic acids. Acetone's polarity should also allow for reasonable solubility. |

| Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether) | Low | The significant polarity imparted by the hydroxyl and carboxylic acid groups, along with the bromine atom, makes it less compatible with nonpolar solvents. The energy required to break the intermolecular hydrogen bonds in the solid solute is not sufficiently compensated by the weak van der Waals forces with nonpolar solvents. |

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining solubility and the general structural factors influencing it.

Spectroscopic Analysis of 3-Bromo-5-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-5-hydroxybenzoic acid, a compound of interest in various chemical and pharmaceutical research fields. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative spectroscopic data for 3-Bromo-5-hydroxybenzoic acid. This data is crucial for the structural elucidation and confirmation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of 3-Bromo-5-hydroxybenzoic acid is expected to show distinct signals for the aromatic protons and the acidic and hydroxyl protons. The chemical shifts are influenced by the electronic effects of the bromine, hydroxyl, and carboxylic acid substituents on the benzene (B151609) ring.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2 | ~7.8 | t (triplet) | 1H |

| H-4 | ~7.5 | t (triplet) | 1H |

| H-6 | ~7.3 | t (triplet) | 1H |

| -OH | Broad singlet | 1H | |

| -COOH | > 10.0 | Broad singlet | 1H |

Note: Predictions are based on typical values for substituted benzoic acids. Actual values may vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~170 |

| C-Br | ~120 |

| C-OH | ~155 |

| C-1 (ipso-COOH) | ~132 |

| C-2 | ~130 |

| C-4 | ~125 |

| C-6 | ~118 |

Note: These are estimated chemical shifts. Precise values would be obtained from experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Bromo-5-hydroxybenzoic acid will exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 3300 - 2500 | Strong, Broad |

| O-H stretch (Phenol) | 3500 - 3200 | Medium, Broad |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O stretch (Carboxylic acid) | 1710 - 1680 | Strong |

| C=C stretch (Aromatic) | 1600 - 1450 | Medium to Strong |

| C-O stretch (Carboxylic acid/Phenol) | 1300 - 1200 | Strong |

| C-Br stretch | 700 - 500 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The predicted mass-to-charge ratios (m/z) for various adducts of 3-Bromo-5-hydroxybenzoic acid are presented below.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 216.94949 |

| [M+Na]⁺ | 238.93143 |

| [M-H]⁻ | 214.93493 |

| [M+NH₄]⁺ | 233.97603 |

| [M+K]⁺ | 254.90537 |

The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of 3-Bromo-5-hydroxybenzoic acid are provided below.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of 3-Bromo-5-hydroxybenzoic acid for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Transfer the solution into a 5 mm NMR tube.

Data Acquisition:

-

Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Use tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Grind 1-2 mg of dry 3-Bromo-5-hydroxybenzoic acid with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

-

Prepare a stock solution of 3-Bromo-5-hydroxybenzoic acid in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture of solvents compatible with the ESI source (e.g., methanol/water with 0.1% formic acid for positive ion mode, or methanol/water with 0.1% ammonia (B1221849) for negative ion mode).

Data Acquisition:

-

Infuse the sample solution into the ESI source of a mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as 3-Bromo-5-hydroxybenzoic acid.

Caption: Logical workflow for the spectroscopic analysis and structural confirmation of 3-Bromo-5-hydroxybenzoic acid.

References

In-depth Technical Guide: The Occurrence of 3-Bromo-5-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the natural occurrence of 3-bromo-5-hydroxybenzoic acid. A thorough review of scientific literature and chemical databases indicates that 3-bromo-5-hydroxybenzoic acid is not a known naturally occurring compound. It is recognized as a synthetic chemical, available commercially for research and development purposes. This document clarifies its status and distinguishes it from structurally related natural products.

Introduction to 3-Bromo-5-hydroxybenzoic Acid

3-Bromo-5-hydroxybenzoic acid is a halogenated aromatic carboxylic acid with the chemical formula C₇H₅BrO₃. Its structure consists of a benzoic acid core substituted with both a bromine atom and a hydroxyl group. While halogenated organic compounds are a diverse class of molecules, with many examples found in nature, particularly in marine organisms, the specific isomer 3-bromo-5-hydroxybenzoic acid appears to be exclusively of synthetic origin.

Natural Occurrence Assessment

Extensive searches of chemical and biological databases, including PubChem and various scientific literature repositories, have yielded no evidence of 3-bromo-5-hydroxybenzoic acid being isolated from a natural source (e.g., plant, fungus, bacterium, or marine organism).

The compound is widely listed in the catalogs of chemical suppliers and is described in the context of organic synthesis.[1][2][3][4] For instance, one synthetic route involves the reaction of 3-bromo-5-iodo-benzoic acid with copper(I) oxide and sodium hydroxide.[1]

While the direct natural occurrence of 3-bromo-5-hydroxybenzoic acid has not been reported, it is noted as a potential metabolite of 3,5-dihydroxybenzoic acid in the context of benzoic acid metabolism.[5] However, the context does not confirm this as a natural in vivo process. It is crucial to distinguish this from its isolation as a constituent natural product.

It is important to note that other related compounds are indeed natural products. For example:

-

3-hydroxybenzoic acid (the non-brominated parent compound) is found in plants like grapefruit (Citrus paradisi) and olive oil (Olea europaea).[6]

-

2-Bromo-5-hydroxybenzoic acid , a different isomer, has been described as a naturally occurring chemical.[7]

-

Marine sponges are a rich source of diverse brominated compounds, though this specific molecule is not among those reported in comprehensive reviews.[8]

Physicochemical Properties

For reference in synthetic and laboratory contexts, the key physicochemical properties of 3-bromo-5-hydroxybenzoic acid are summarized below.

| Property | Value | Source |

| CAS Number | 140472-69-1 | [1][2][9] |

| Molecular Formula | C₇H₅BrO₃ | [2][9] |

| Molecular Weight | 217.02 g/mol | [5][9] |

| Melting Point | 237-241 °C | [1][3] |

| Boiling Point | 388.1 °C (Predicted) | [1] |

| Form | Solid | [3] |

| Solubility | Soluble in Methanol | [1] |

Logical Workflow for Determining Natural Occurrence

References

- 1. 3-BROMO-5-HYDROXYBENZOIC ACID CAS#: 140472-69-1 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 3-溴-5-羟基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Bromo-5-hydroxybenzoic Acid 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. 3-Bromo-5-hydroxybenzoic acid | 140472-69-1 | FB34139 [biosynth.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. 2-Bromo-5-hydroxybenzoic acid | 58380-11-3 | FB55614 [biosynth.com]

- 8. Chemical and biological diversity of new natural products from marine sponges: a review (2009–2018) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Bromo-5-hydroxybenzoic acid | C7H5BrO3 | CID 15735511 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Role of 3-Bromo-5-hydroxybenzoic Acid: An In-depth Technical Guide

Disclaimer: Direct experimental data on the biological role of 3-Bromo-5-hydroxybenzoic acid is currently limited in publicly available scientific literature. This guide therefore provides an in-depth analysis of a closely related and well-studied compound, 3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB) , to offer insights into the potential biological activities and mechanisms of action for brominated hydroxybenzoic acids. The information presented herein primarily pertains to 3-BDB and should be interpreted as a potential framework for the investigation of 3-Bromo-5-hydroxybenzoic acid.

Introduction

3-Bromo-5-hydroxybenzoic acid is a brominated derivative of 3,5-dihydroxybenzoic acid. While it has been identified as a metabolite and a potential antibacterial agent, detailed studies elucidating its specific biological functions and mechanisms are scarce. In contrast, the related compound 3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB), a natural bromophenol isolated from marine red algae, has been the subject of extensive research. This guide will focus on the established biological roles of 3-BDB, particularly its cytoprotective, anti-inflammatory, and antioxidant properties, which are mediated through the modulation of key cellular signaling pathways.

Core Biological Activities of 3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB)

3-BDB has demonstrated significant potential in protecting cells from oxidative stress and inflammation. Its primary mechanisms of action involve the activation of the Nrf2/HO-1 pathway and the inhibition of the NF-κB and MAPK signaling pathways.

Cytoprotection via the Nrf2/HO-1 Pathway

3-BDB has been shown to protect skin cells against oxidative damage by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1] This pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or inducers like 3-BDB, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes, including HO-1.[1] The activation of this pathway by 3-BDB is mediated by the upstream signaling molecules ERK and Akt.[1]

Anti-inflammatory Effects via Modulation of NF-κB and MAPK Signaling

3-BDB exhibits anti-inflammatory properties by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the inflammatory response, and their inhibition by 3-BDB leads to a reduction in the production of pro-inflammatory cytokines.

Quantitative Data on the Bioactivity of 3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB)

The following tables summarize the quantitative data from various studies on the biological effects of 3-BDB.

| Cell Line | Assay | Treatment | Concentration | Outcome | Reference |

| HaCaT | Cell Viability | 3-BDB | 10-50 µM | Cytotoxic at 40 µM and 50 µM | [1] |

| HaCaT | HO-1 Activity | 3-BDB | 30 µM | Peak HO-1 activity | [1] |

| Cardiomyocytes | Cell Viability (OGD) | 3-BDB | 10, 20, 50 µM | Attenuated decrease in cell viability | [2] |

| Cardiomyocytes | Apoptosis (OGD) | 3-BDB | 20 µM | Reduced apoptotic rate | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of 3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB).

Western Blot Analysis for Nrf2 and HO-1 Activation

Objective: To determine the effect of a compound on the protein expression levels of Nrf2 and its downstream target HO-1.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HaCaT keratinocytes) and grow to 70-80% confluency. Treat the cells with the test compound at various concentrations for specified time periods.

-

Protein Extraction:

-

For total protein: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

For nuclear and cytoplasmic fractions: Use a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.[3][4][5][6]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Caption: Nrf2/HO-1 signaling pathway activated by 3-BDB.

Caption: Inhibition of NF-κB and MAPK pathways by 3-BDB.

Experimental Workflow

Caption: General workflow for Western Blot analysis.

Conclusion

While direct evidence for the biological role of 3-Bromo-5-hydroxybenzoic acid is limited, the extensive research on the closely related compound, 3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB), provides a strong foundation for future investigations. The established cytoprotective and anti-inflammatory activities of 3-BDB, mediated through the Nrf2/HO-1, NF-κB, and MAPK signaling pathways, suggest that 3-Bromo-5-hydroxybenzoic acid may possess similar properties. Further research is warranted to elucidate the specific biological functions of 3-Bromo-5-hydroxybenzoic acid and to determine its potential as a therapeutic agent. The experimental protocols and pathway analyses presented in this guide offer a comprehensive framework for such future studies.

References

- 1. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 3-Bromo-4,5-Dihydroxybenzaldehyde Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Dietary Chlorogenic Acid Supplementation Alleviates Heat Stress-Induced Intestinal Oxidative Damage by Activating Nrf2 Signaling in Rabbits | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Metabolism of 3,5-Dihydroxybenzoic Acid: A Technical Guide for Researchers

An Examination of a Purported Metabolite and a Review of Established Pathways

Executive Summary

This technical guide addresses the metabolic fate of 3,5-dihydroxybenzoic acid (3,5-DHBA), a compound of increasing interest to nutritionists, microbiologists, and drug development professionals. The primary inquiry of this paper is to investigate the claim that 3-Bromo-5-hydroxybenzoic acid is a metabolite of 3,5-DHBA. A thorough review of the current scientific literature reveals no primary evidence to support this metabolic transformation. The single assertion of this pathway originates from a commercial product listing without citation to peer-reviewed research.

Conversely, there is extensive and robust evidence establishing 3,5-DHBA as a primary human metabolite of alkylresorcinols, which are phenolic lipids abundant in the bran of whole-grain wheat and rye. This guide provides a detailed overview of this well-documented pathway, including quantitative pharmacokinetic data, detailed experimental protocols for metabolite analysis, and visualizations of the metabolic and experimental workflows.

The Question of 3-Bromo-5-hydroxybenzoic Acid: An Unsubstantiated Claim

An initial query into the metabolism of 3,5-dihydroxybenzoic acid led to a product description on a commercial supplier's website claiming that "3-Bromo-5-hydroxybenzoic acid is a metabolite of 3,5-dihydroxybenzoic acid (DHB) in the metabolism of benzoic acid". Despite extensive searches of scientific databases and literature, no peer-reviewed studies, clinical trials, or metabolic pathway databases could be found to substantiate this claim.

Biological halogenation of aromatic compounds is a known but specific enzymatic process, and no halogenase or bromoperoxidase has been identified in human or microbial metabolism that acts on 3,5-DHBA to produce a brominated derivative[1]. Chemical (non-biological) bromination of 3,5-dihydroxybenzoic acid has been investigated, but this does not represent a metabolic pathway[2]. Therefore, based on the available scientific evidence, the assertion that 3-Bromo-5-hydroxybenzoic acid is a metabolite of 3,5-DHBA is currently unsupported.

The Established Metabolism: 3,5-DHBA as a Biomarker of Whole-Grain Intake

The scientifically validated origin of 3,5-DHBA in humans is through the metabolism of dietary alkylresorcinols (ARs). ARs are a class of phenolic lipids found almost exclusively in the outer layers of wheat and rye. After consumption of whole-grain products, ARs are absorbed and undergo metabolism, primarily through beta-oxidation of their alkyl chain, to yield two main water-soluble metabolites: 3,5-dihydroxybenzoic acid (3,5-DHBA) and 3-(3,5-dihydroxyphenyl)-1-propanoic acid (DHPPA)[3][4][5][6]. These metabolites are then excreted in urine and can be measured in plasma, serving as reliable biomarkers for whole-grain wheat and rye consumption[4][7].

The metabolic conversion of alkylresorcinols to 3,5-DHBA is a key pathway for researchers studying the health effects of whole-grain foods.

Quantitative Data: Pharmacokinetics of Alkylresorcinol Metabolites

Human intervention studies have provided key pharmacokinetic data on 3,5-DHBA and DHPPA following the consumption of alkylresorcinol-rich foods. These data are crucial for designing studies that use these metabolites as dietary biomarkers.

| Parameter | 3,5-DHBA | 3-(3,5-DHPPA) | Study Population | Reference |

| Plasma Half-life (t½) | 10.1 hours | 16.3 hours | 15 healthy volunteers | [3] |

| Time to Max. Plasma Conc. (Tmax) | ~6 hours | ~6 hours | 15 healthy volunteers | [3] |

| Time to Max. Urinary Excretion Rate | 5-6 hours | 5-6 hours | 15 healthy volunteers | [7] |

| Total Urinary Recovery (0-25h) | \multicolumn{2}{c | }{43% of ingested alkylresorcinols} | 15 healthy volunteers | [7] |

Table 1: Summary of pharmacokinetic data for the primary metabolites of alkylresorcinols following a single dose of high-fiber rye bread containing 100 mg of alkylresorcinols.

Experimental Protocols

The quantification of 3,5-DHBA in biological samples is essential for its use as a biomarker. Below are summarized methodologies from key studies.

Protocol 1: Analysis of 3,5-DHBA in Human Plasma

This protocol is based on the methodology used in the pharmacokinetic study by Söderholm et al. (2010).

-

Objective: To quantify the concentration of 3,5-DHBA in human plasma samples.

-

Sample Collection: Blood samples are collected at various time points (e.g., 0, 1, 2, 4, 6, 8, 10, 12, 16, and 25 hours) after ingestion of a standardized alkylresorcinol dose[3].

-

Sample Preparation:

-

Plasma is separated from whole blood by centrifugation.

-

Internal standards are added to the plasma samples.

-

Proteins are precipitated, and metabolites are extracted.

-

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) with coulometric electrode array detection is used for the separation and quantification of 3,5-DHBA and DHPPA[3].

-

Quantification: Concentrations are determined by comparing the peak areas of the analytes to those of the internal standards and a standard calibration curve.

Protocol 2: Analysis of 3,5-DHBA in Human Urine

This protocol is adapted from methodologies used to measure urinary excretion of alkylresorcinol metabolites.

-

Objective: To quantify the concentration of 3,5-DHBA in human urine samples to assess dietary intake of whole grains.

-

Sample Collection: Spot or 24-hour urine samples are collected from subjects[7][8].

-

Sample Preparation:

-

Urine samples are centrifuged to remove sediment.

-

For quantification of total metabolites (including glucuronide and sulfate (B86663) conjugates), samples undergo enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase).

-

An internal standard is added.

-

The sample is diluted (e.g., 1:10 v/v) with a suitable acidic solution (e.g., 0.01 M HCl)[8].

-

-

Analytical Method: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method used for quantification[8].

-

Quantification: A matrix-matched calibration curve is used to determine the concentration of 3,5-DHBA. Results are often normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution[8].

References

- 1. Enzymatic Peptide and Protein Bromination: The BromoTrp Tag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The bromination of some derivatives of resorcinol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. Plasma pharmacokinetics of alkylresorcinol metabolites: new candidate biomarkers for whole-grain rye and wheat intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Present Status and Perspectives on the Use of Alkylresorcinols as Biomarkers of Wholegrain Wheat and Rye Intake - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Whole grain metabolite 3,5-dihydroxybenzoic acid is a beneficial nutritional molecule with the feature of a double-edged sword in human health: a critical review and dietary considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cambridge.org [cambridge.org]

- 8. pubs.acs.org [pubs.acs.org]

Untapped Potential: A Technical Examination of 3-Bromo-5-hydroxybenzoic Acid's Antibacterial Properties

For Immediate Release

[City, State] – While direct and extensive research into the antibacterial capabilities of 3-Bromo-5-hydroxybenzoic acid remains limited, existing knowledge of its structural analogues and the broader class of halogenated phenolic compounds suggests a promising, yet underexplored, potential for antimicrobial applications. This technical guide serves as a resource for researchers, scientists, and drug development professionals, consolidating the available information and providing a framework for future investigation into this compound's efficacy against bacterial pathogens.

Structure-Activity Relationship: The Key to Unlocking Potential

The antibacterial activity of benzoic acid and its derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. The presence of a halogen, such as bromine, is a critical feature. Halogenated compounds are known to exhibit potent antibacterial activity, often against antibiotic-resistant strains[1]. The lipophilicity conferred by the bromine atom may enhance the compound's ability to penetrate bacterial cell membranes, a key step in exerting its antimicrobial effect.

Furthermore, the hydroxyl group on the benzoic acid ring is also a crucial determinant of activity. The position of these functional groups—in this case, at the 3 and 5 positions—plays a significant role in the molecule's overall efficacy. Studies on various hydroxybenzoic acids have shown that the number and location of hydroxyl groups directly impact their antibacterial and antioxidant properties.

Framework for Investigation: Standardized Experimental Protocols

To ascertain the specific antibacterial profile of 3-Bromo-5-hydroxybenzoic acid, standardized in vitro assays are essential. The following are detailed protocols for foundational experiments in antimicrobial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method

The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Preparation of Compound Dilutions: A stock solution of 3-Bromo-5-hydroxybenzoic acid is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). A series of two-fold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations for testing.

-

Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Positive (broth and bacteria only) and negative (broth only) controls are included. The microtiter plate is then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Disk Diffusion Assay

The disk diffusion assay is a qualitative method used to assess the susceptibility of a bacterial strain to an antimicrobial agent.

Experimental Protocol:

-

Preparation of Bacterial Lawn: A sterile cotton swab is dipped into a standardized bacterial suspension (0.5 McFarland) and used to evenly inoculate the entire surface of a Mueller-Hinton agar (B569324) plate, creating a bacterial lawn.

-

Application of Compound: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of 3-Bromo-5-hydroxybenzoic acid. The impregnated disks are then placed onto the surface of the inoculated agar plate.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Measurement of Zone of Inhibition: If the compound is effective against the bacteria, a clear circular area will appear around the disk where bacterial growth has been inhibited. The diameter of this "zone of inhibition" is measured in millimeters.

Postulated Mechanism of Action

While the precise mechanism of action for 3-Bromo-5-hydroxybenzoic acid is yet to be elucidated, it is plausible that it shares mechanisms common to other phenolic compounds. These can include disruption of the bacterial cell membrane, leading to leakage of intracellular components, and inhibition of essential enzymes. The electron-withdrawing nature of the bromine atom could also play a role in interfering with cellular processes.

Quantitative Data from Structurally Related Compounds

To provide a comparative context, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for various substituted benzoic acid derivatives against common bacterial strains. It is important to note that this data is for comparative purposes only and does not represent tested values for 3-Bromo-5-hydroxybenzoic acid.

| Compound | Test Organism | MIC (µg/mL) |

| Benzoic Acid | Escherichia coli | 1000 |

| 2-Hydroxybenzoic Acid (Salicylic Acid) | Escherichia coli | 1000 |

| 4-Hydroxybenzoic Acid | Staphylococcus aureus | >1000 |

| 2,4-Dihydroxybenzoic Acid | Escherichia coli | 2000 |

| 3,4-Dihydroxybenzoic Acid | Escherichia coli | 2000 |

Note: Data is illustrative and compiled from various sources on benzoic acid derivatives.

Future Directions and Conclusion

The current body of scientific literature points towards a significant opportunity for the investigation of 3-Bromo-5-hydroxybenzoic acid as a novel antibacterial agent. Its chemical structure, featuring both a halogen and a hydroxyl group on the benzoic acid backbone, is suggestive of antimicrobial potential.

Future research should focus on:

-

Comprehensive in vitro screening: Determining the MIC and Minimum Bactericidal Concentration (MBC) of 3-Bromo-5-hydroxybenzoic acid against a wide panel of clinically relevant bacteria, including multidrug-resistant strains.

-

Mechanism of action studies: Elucidating the specific cellular targets and pathways affected by the compound.

-

In vivo efficacy and toxicity studies: Evaluating the compound's effectiveness and safety profile in animal models of infection.

References

Methodological & Application

Application Notes and Protocols for 3-Bromo-5-hydroxybenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-hydroxybenzoic acid is a versatile bifunctional aromatic compound that serves as a valuable building block in organic synthesis. Its structure, featuring a bromine atom, a hydroxyl group, and a carboxylic acid moiety on a benzene (B151609) ring, offers multiple reaction sites for derivatization. The strategic positioning of these functional groups allows for selective transformations, making it an important intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials with tailored properties.[1]

This document provides detailed application notes and experimental protocols for key synthetic transformations involving 3-Bromo-5-hydroxybenzoic acid, including esterification, etherification (Williamson ether synthesis), and carbon-carbon bond formation (Suzuki-Miyaura coupling).

Key Synthetic Applications

The reactivity of 3-Bromo-5-hydroxybenzoic acid can be selectively controlled. The carboxylic acid can undergo esterification, the hydroxyl group can be etherified or used as a directing group, and the bromine atom is amenable to cross-coupling reactions. Due to the activating nature of the hydroxyl group, electrophilic aromatic substitution is also a potential transformation, though it requires careful control to achieve selectivity. For many reactions, particularly those involving the carboxylic acid or the bromine atom, protection of the phenolic hydroxyl group is often necessary to prevent side reactions and improve yields.

Phenol Protection

To prevent unwanted side reactions with the acidic phenolic proton or the nucleophilic phenoxide, the hydroxyl group can be protected with various protecting groups. Common choices include methoxymethyl (MOM), tert-butyldimethylsilyl (TBDMS), or acetyl groups. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.

Experimental Protocols

Esterification of 3-Bromo-5-hydroxybenzoic acid

Esterification of the carboxylic acid moiety is a fundamental transformation. Due to the presence of the phenolic hydroxyl group, direct Fischer esterification under harsh acidic conditions can be low-yielding. A milder approach involves the protection of the hydroxyl group followed by esterification.

Protocol 1a: Protection of the Hydroxyl Group (Methoxymethyl ether - MOM protection)

-

Materials: 3-Bromo-5-hydroxybenzoic acid, N,N-Diisopropylethylamine (DIPEA), Chloromethyl methyl ether (MOM-Cl), Dichloromethane (DCM), Sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Procedure:

-

Dissolve 3-Bromo-5-hydroxybenzoic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA (2.5 eq) dropwise to the solution.

-

Slowly add MOM-Cl (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated solution of NaHCO₃.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-Bromo-5-(methoxymethoxy)benzoic acid.

-

Protocol 1b: Esterification of Protected 3-Bromo-5-hydroxybenzoic acid

-

Materials: 3-Bromo-5-(methoxymethoxy)benzoic acid, Oxalyl chloride, N,N-Dimethylformamide (DMF) (catalytic), Methanol (B129727), Triethylamine (TEA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 3-Bromo-5-(methoxymethoxy)benzoic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of DMF.

-

Slowly add oxalyl chloride (1.5 eq) at 0 °C.

-

Stir the mixture at room temperature for 2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in fresh anhydrous DCM and cool to 0 °C.

-

In a separate flask, prepare a solution of methanol (1.5 eq) and TEA (1.5 eq) in DCM.

-

Add the methanol solution dropwise to the acid chloride solution.

-

Stir at room temperature for 3 hours.

-

Wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude methyl 3-bromo-5-(methoxymethoxy)benzoate.

-

Protocol 1c: Deprotection of the Hydroxyl Group

-

Materials: Methyl 3-bromo-5-(methoxymethoxy)benzoate, Hydrochloric acid (HCl) in methanol.

-

Procedure:

-

Dissolve the protected ester (1.0 eq) in methanol.

-

Add a solution of HCl in methanol (e.g., 2 M) and stir at room temperature for 4-6 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, neutralize the reaction with a saturated NaHCO₃ solution.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the product by column chromatography to yield methyl 3-bromo-5-hydroxybenzoate.

-

Quantitative Data: Esterification

| Product Name | Starting Material | Reagents | Typical Yield (%) | Spectroscopic Data (Predicted/Reference) |

| Methyl 3-bromo-5-hydroxybenzoate | 3-Bromo-5-hydroxybenzoic acid | 1. MOM-Cl, DIPEA; 2. (COCl)₂, DMF, MeOH, TEA; 3. HCl/MeOH | 70-85 (overall) | ¹H NMR (CDCl₃): δ 7.85 (t, J=1.5 Hz, 1H), 7.55 (dd, J=2.5, 1.5 Hz, 1H), 7.20 (dd, J=2.5, 1.5 Hz, 1H), 5.50 (s, 1H, -OH), 3.90 (s, 3H). ¹³C NMR (CDCl₃): δ 166.0, 156.0, 132.5, 124.0, 123.0, 117.0, 52.5. MS (ESI): m/z 230.9 [M-H]⁻.[2] |

Experimental Workflow: Esterification

Williamson Ether Synthesis

The phenolic hydroxyl group can be alkylated via the Williamson ether synthesis to produce a variety of ether derivatives. This reaction proceeds via an SN2 mechanism and works best with primary alkyl halides.

Protocol 2: Synthesis of 3-Bromo-5-ethoxybenzoic acid

-

Materials: 3-Bromo-5-hydroxybenzoic acid, Sodium hydroxide (B78521) (NaOH), Ethyl iodide (EtI), Water, Hydrochloric acid (HCl).

-

Procedure:

-

In a round-bottom flask, dissolve 3-Bromo-5-hydroxybenzoic acid (1.0 eq) in an aqueous solution of NaOH (2.2 eq).

-

Heat the mixture to reflux.

-

Add ethyl iodide (1.1 eq) dropwise to the refluxing solution.

-

Continue to reflux for 4-6 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, acidify the reaction mixture with concentrated HCl to a pH of ~2.

-

The product will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-Bromo-5-ethoxybenzoic acid.

-

Quantitative Data: Williamson Ether Synthesis

| Product Name | Starting Material | Reagents | Typical Yield (%) | Spectroscopic Data (Reference) |

| 3-Bromo-5-ethoxybenzoic acid | 3-Bromo-5-hydroxybenzoic acid | NaOH, EtI | 80-90 | ¹H NMR (CDCl₃): δ 7.80 (t, J=1.5 Hz, 1H), 7.50 (dd, J=2.5, 1.5 Hz, 1H), 7.15 (dd, J=2.5, 1.5 Hz, 1H), 4.10 (q, J=7.0 Hz, 2H), 1.45 (t, J=7.0 Hz, 3H). ¹³C NMR (CDCl₃): δ 171.0, 159.0, 132.0, 124.5, 123.5, 110.0, 64.0, 14.5. MS (ESI): m/z 245.0 [M+H]⁺.[3] |

Experimental Workflow: Williamson Ether Synthesis

Suzuki-Miyaura Coupling

The bromine atom on the aromatic ring is a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This is a powerful method for the synthesis of biaryl compounds.[4][5] Protection of the hydroxyl group is recommended to avoid side reactions and catalyst deactivation.

Protocol 3a: Protection of the Hydroxyl Group (tert-Butyldimethylsilyl ether - TBDMS protection)

-

Materials: 3-Bromo-5-hydroxybenzoic acid, tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole (B134444), N,N-Dimethylformamide (DMF).

-

Procedure:

-

Dissolve 3-Bromo-5-hydroxybenzoic acid (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

-

Add TBDMS-Cl (1.2 eq) portion-wise at 0 °C.

-

Stir the reaction at room temperature for 12 hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify by column chromatography to yield 3-bromo-5-(tert-butyldimethylsilyloxy)benzoic acid.

-

Protocol 3b: Suzuki-Miyaura Coupling

-

Materials: 3-bromo-5-(tert-butyldimethylsilyloxy)benzoic acid, Phenylboronic acid, Pd(PPh₃)₄, Potassium carbonate (K₂CO₃), Toluene, Ethanol, Water.

-

Procedure:

-

In a Schlenk flask, combine 3-bromo-5-(tert-butyldimethylsilyloxy)benzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add Pd(PPh₃)₄ (0.05 eq).

-

Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Protocol 3c: Deprotection of the Hydroxyl Group

-

Materials: The crude product from the Suzuki coupling, Tetrabutylammonium fluoride (B91410) (TBAF) in Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the crude protected biaryl in THF.

-

Add a 1M solution of TBAF in THF (1.5 eq) and stir at room temperature for 2 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify by column chromatography to obtain the final biaryl product.

-

Quantitative Data: Suzuki-Miyaura Coupling

| Product Name | Starting Material | Reagents | Typical Yield (%) | Spectroscopic Data (Predicted) |

| 5-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid | 3-Bromo-5-hydroxybenzoic acid | 1. TBDMS-Cl, Imidazole; 2. Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃; 3. TBAF | 65-80 (overall) | ¹H NMR (DMSO-d₆): δ 13.0 (s, 1H, -COOH), 9.8 (s, 1H, -OH), 7.8-7.3 (m, 8H, Ar-H). ¹³C NMR (DMSO-d₆): δ 167.5, 158.0, 143.0, 139.5, 130.0, 129.0, 128.0, 127.0, 122.0, 118.0, 117.0. MS (ESI): m/z 213.1 [M-H]⁻. |

Experimental Workflow: Suzuki-Miyaura Coupling

Multi-step Synthesis Example: Synthesis of a Biphenyl (B1667301) Ether Derivative